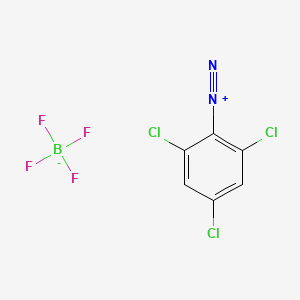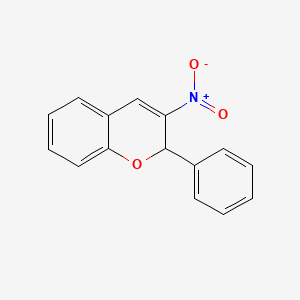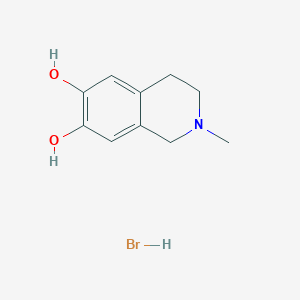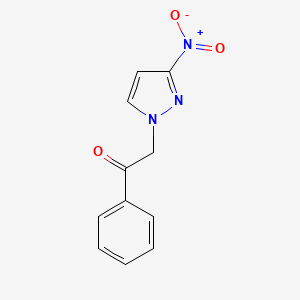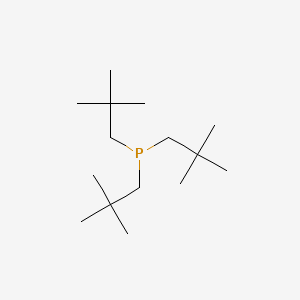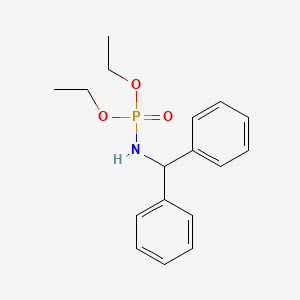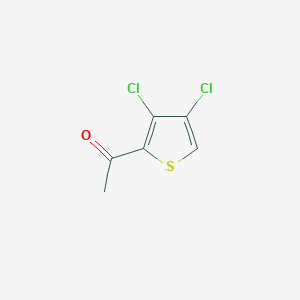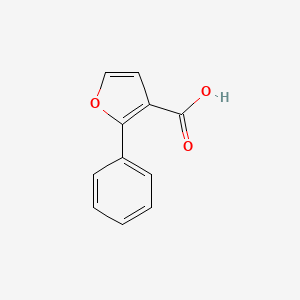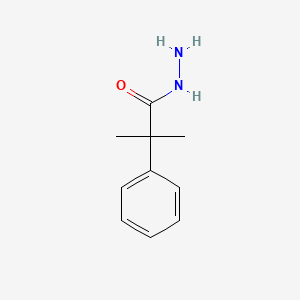
2-Methyl-2-phenylpropanehydrazide
説明
2-Methyl-2-phenylpropanehydrazide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 and is an off-white solid .
Synthesis Analysis
The synthesis of 2-Methyl-2-phenylpropanehydrazide involves the reaction with hydrazine in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 73% .Molecular Structure Analysis
The InChI code for 2-Methyl-2-phenylpropanehydrazide is 1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3, (H,12,13) . This indicates that the molecule consists of a phenyl group attached to a 2-methylpropane moiety, which is further connected to a hydrazide group.Physical And Chemical Properties Analysis
2-Methyl-2-phenylpropanehydrazide is an off-white solid with a melting point of 76-77°C . It is stable under normal storage conditions .科学的研究の応用
Antimicrobial Applications
2-Methyl-2-phenylpropanehydrazide derivatives demonstrate significant antimicrobial properties. For instance, N-arylidene-3-phenylpropane hydrazides, derived from 2-Methyl-2-phenylpropanehydrazide, exhibit potent antibacterial and antifungal activities. This is particularly true for compounds with para substitution, which have been found to be most effective in combating microbial agents (Fuloria et al., 2009).
Potential in Anticonvulsant Medication
Derivatives of 2-Methyl-2-phenylpropanehydrazide have been explored for their anticonvulsant activities. Some specific derivatives have shown better activity than standard drugs like phenytoin, carbamazepine, and valproic acid, indicating their potential for development into new anticonvulsant medications (Verma et al., 2004).
Anticancer Properties
The potential of 2-Methyl-2-phenylpropanehydrazide derivatives in cancer treatment has also been investigated. Compounds derived from this chemical have exhibited promising anticancer activities. For example, certain derivatives were effective against breast carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2014).
Enzyme Inhibition and Molecular Docking Studies
These derivatives have been studied for their role in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. This is significant for potential treatments of neurological disorders like Alzheimer's disease. Molecular docking studies further aid in understanding how these compounds interact with specific proteins and enzymes, contributing to their therapeutic potential (Kausar et al., 2021).
Tuberculostatic Activity
Some derivatives of 2-Methyl-2-phenylpropanehydrazide have shown tuberculostatic activity. This suggests their potential use in the treatment of tuberculosis, a critical global health concern (Foks et al., 2005).
Role in Synthesis of Other Compounds
2-Methyl-2-phenylpropanehydrazide derivatives play a crucial role in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and other chemical industries. This includes the synthesis of indoles, pyrazoles, and other derivatives with antimicrobial properties (Behbehani et al., 2011).
Antioxidant Activity
Investigations into the antioxidant properties of these derivatives have also been conducted. Antioxidants are crucial in combating oxidative stress in the body, which is a factor in many diseases. Studies on 2-methyl benzimidazole, a related compound, have shown significant antioxidant activity (Saini et al., 2016).
Corrosion Inhibition
The derivatives of 2-Methyl-2-phenylpropanehydrazide have also been studied for their potential as corrosion inhibitors. This application is important in industrial settings to protect metals from corrosive environments (Singh et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-methyl-2-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCWWHSWXLWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324955 | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanehydrazide | |
CAS RN |
5809-15-4 | |
| Record name | NSC408051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




